molecular formula C21H18N2O2S B2874101 3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide CAS No. 923164-89-0

3-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2874101
CAS No.: 923164-89-0
M. Wt: 362.45
InChI Key: OGNLXPKHWYORQT-UHFFFAOYSA-N
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Description

3-Methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at position 3, linked via a carboxamide bond to a 1,3-thiazole ring bearing a 3-methylbenzyl substituent at position 5 (Figure 1).

Properties

IUPAC Name

3-methyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-6-5-7-15(10-13)11-16-12-22-21(26-16)23-20(24)19-14(2)17-8-3-4-9-18(17)25-19/h3-10,12H,11H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNLXPKHWYORQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features:

  • 3-Methyl substitution : Enhances lipophilicity and steric bulk.
  • Thiazole-thioether linkage : Introduces sulfur-based polarity and metal-binding capacity.
  • 3-Methylbenzyl group : Modulates solubility and intermolecular interactions.

Structural Analogs and Substituent Effects

The target compound belongs to a broader class of N-(1,3-thiazol-2-yl)carboxamides. Key structural variations among analogs include:

Heterocyclic core : Benzofuran vs. thiophene, furan, or propenamide.

Substituent positions : Methyl, halogen, or aryl groups on benzyl or heterocyclic rings.

Functional groups : Carboxamide vs. carbohydrazide or sulfanyl derivatives.

Table 1: Comparative Analysis of Selected Analogs
Compound Name (ID) Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound ~376.47* 3-Me-benzyl, 3-Me-benzofuran Not reported
5f : N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 383.29† 2,4-Cl₂-benzyl, thiophene Cytotoxic, cytostatic
7b : 2,5-Dimethyl-N-[5-(3-Me-benzyl)-1,3-thiazol-2-yl]furan-3-carboxamide 334.42 3-Me-benzyl, 2,5-diMe-furan Not reported
STK952334 : (2E)-N-[5-(3-Me-benzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide 334.44 3-Me-benzyl, propenamide Not reported
6d : 4-Bromo-N-[5-(2,4-Cl₂-benzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide 462.16† 2,4-Cl₂-benzyl, Br-thiophene Moderate cytotoxicity
N-[5-(4-Fluorobenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide 368.38 4-F-benzyl, benzofuran Not reported

*Calculated from C₂₂H₂₀N₂O₂S.
†Calculated based on molecular formulas.

Physicochemical Properties

  • Lipophilicity : The 3-methylbenzyl group increases logP compared to 4-fluorobenzyl derivatives .
  • Thermal Stability : Analogs like 7b exhibit melting points >100°C, suggesting robust crystalline packing .

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